N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide
Description
N'-[(3Z)-1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is a hydrazone derivative synthesized by condensing isatin (or its substituted analogs) with pyridine-2-carbohydrazide. The compound features a planar indole-3-ylidene scaffold linked to a pyridine moiety via a hydrazide bridge. Its synthesis typically involves refluxing equimolar amounts of isoniazid (or substituted analogs) and isatin derivatives in the presence of glacial acetic acid, followed by recrystallization from polar solvents like DMF . Key spectral characteristics include:
- IR: C=O (amide) at ~1669 cm⁻¹, C=N at ~1616 cm⁻¹, and NH stretches at ~3224 cm⁻¹.
- NMR: Aromatic protons (δ 7.3–8.7 ppm), NH proton (δ 10.9 ppm), and carbonyl carbons (δ 163 ppm) .
This compound belongs to a class of isatin-based hydrazones known for their diverse bioactivities, including anticancer, antimicrobial, and receptor-modulating properties .
Properties
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)iminopyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-19-12-8-3-2-6-10(12)13(15(19)21)17-18-14(20)11-7-4-5-9-16-11/h2-9,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVRCNBMFSRGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide typically involves the reaction of indole derivatives with hydrazides. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
Medicinal Chemistry
N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide has shown potential in drug development due to its structural similarity to known pharmacophores. Its derivatives have been studied for:
- Antimicrobial Activity: Several studies indicate that this compound exhibits significant antibacterial and antifungal properties. For instance, a derivative demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Candida albicans .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Derivative A | Antibacterial | 32 |
| Derivative B | Antifungal | 16 |
Anti-Cancer Research
Research has also highlighted the anti-cancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the modulation of apoptotic pathways and the inhibition of tumor growth in vivo models .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a synthesized derivative of this compound significantly reduced tumor size in xenograft models, suggesting its potential as a lead compound for further development .
Coordination Chemistry
The coordination properties of this compound have been explored for its use in creating metal complexes. These complexes exhibit unique electronic properties that can be harnessed in catalysis and sensor technology.
Example:
Metal complexes formed with copper or nickel have shown enhanced catalytic activity in oxidation reactions, making them suitable for industrial applications .
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their key properties:
Key Findings
Anticancer Activity: Compound 1 (5-bromo, 1-methylindole) and 7 (1-benzyl, 5-methoxyindole) exhibit superior antiproliferative activity (IC₅₀ = 5.60 µM and 1.69 µM, respectively) compared to unsubstituted analogs, highlighting the importance of halogen and bulky substituents in enhancing cytotoxicity .
Antimicrobial Activity: Quinoline-4-carbohydrazide derivatives (e.g., 5c) with electron-withdrawing groups (e.g., Cl, Br) show enhanced antibacterial activity (3.5–3.8 mm inhibition zones) against E. coli and S. typhimurium .
Receptor Modulation :
- The 4-chlorobenzyl substituent in N′-[(3Z)-1-(4-chlorobenzyl)-2-oxoindol-3-ylidene]benzohydrazide improves CB2 receptor agonism (IC₅₀ = 131.1 nM), suggesting that lipophilic groups enhance receptor affinity .
Structural Trends: Pyridine vs. Benzofuran/Quinoline Moieties: Pyridine-based hydrazides (e.g., OHEI) are less bioactive in anticancer assays but effective in corrosion inhibition, whereas benzofuran/quinoline derivatives exhibit broader antimicrobial activity . Substituent Position: 5-Substituted indoles (e.g., 5-Br, 5-Cl) generally outperform 6-substituted analogs in bioactivity, likely due to optimized electronic effects .
Data Table: Physicochemical Properties
Biological Activity
N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the following molecular formula:
- Chemical Formula : C18H17N3O3
- Molecular Weight : 323.3 g/mol
- CAS Number : 327033-68-1
Its structure features an indole moiety linked to a pyridine ring through a hydrazone linkage, which is crucial for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have demonstrated that derivatives of indole can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
A study evaluating the cytotoxic effects of related compounds on glioma cells revealed that these compounds could effectively reduce cell viability through multiple mechanisms, including the activation of apoptotic pathways and inhibition of key signaling proteins such as mTOR and AKT .
Anti-inflammatory Activity
The compound's structural characteristics suggest potential anti-inflammatory activity. Similar hydrazone derivatives have shown to inhibit pro-inflammatory cytokine production and reduce inflammation in various animal models. For example, some hydrazone compounds have been reported to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory responses .
Study 1: Cytotoxicity Against Cancer Cells
In a controlled study, this compound was tested against various cancer cell lines. The compound demonstrated a significant reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of similar indole-based hydrazones. The results indicated that these compounds could significantly reduce the levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The compound's ability to modulate NF-kB signaling pathways was highlighted as a potential mechanism for its anti-inflammatory effects.
Data Tables
| Activity | Cell Line/Model | IC50/ED50 Value | Mechanism |
|---|---|---|---|
| Anticancer Activity | Glioma Cells | 15 µM | Induction of apoptosis |
| Anti-inflammatory | LPS-stimulated Macrophages | Not specified | Inhibition of NF-kB pathway |
Q & A
Q. What are the key steps in synthesizing N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide, and how are reaction conditions optimized to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of hydrazide derivatives with indole-based precursors. Critical steps include:
- Hydrazide preparation : Reacting pyridine-2-carboxylic acid with hydrazine hydrate under reflux.
- Schiff base formation : Condensing the hydrazide with 1-methyl-2-oxoindole-3-carbaldehyde in ethanol, catalyzed by acetic acid.
- Optimization : Reaction temperature (70–80°C), solvent polarity (ethanol or methanol), and reaction time (6–12 hours) are key. Thin-layer chromatography (TLC) is used to monitor completion .
- Purification : Recrystallization from ethanol or column chromatography improves purity (>95% by HPLC).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- 1H/13C NMR : Confirms the Z-configuration of the hydrazone bond (δ 8.2–8.5 ppm for the indole NH; δ 160–165 ppm for the carbonyl carbons) .
- FT-IR : Identifies the C=O stretch (~1680 cm⁻¹), N-H bend (~3200 cm⁻¹), and C=N stretch (~1590 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₃N₄O₂: 293.1034; observed: 293.1036) .
Q. What initial biological screening approaches are recommended for assessing the compound’s bioactivity?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC values against S. aureus and E. coli) and disc diffusion methods .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound, and what experimental validation is required?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina to simulate binding to targets like glucosamine-6-phosphate synthase (PDB: 1MOI). Key interactions include hydrogen bonding with Arg73 and hydrophobic contacts with Phe163 .
- Validation : Compare docking scores (e.g., binding energy ≤ -7.5 kcal/mol) with experimental IC₅₀ values. Discrepancies may arise from solvation effects omitted in simulations .
Q. How should researchers address contradictions in reported biological activity data for similar carbohydrazide derivatives?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., serum concentration in cell cultures, bacterial strain variability) .
- Structural Modifications : Test analogs with substituents on the pyridine or indole rings to isolate activity contributors. For example, electron-withdrawing groups (e.g., -NO₂) on the indole enhance antimicrobial potency .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate data variability across studies .
Q. What strategies improve the selectivity of this compound for specific biological targets (e.g., cancer vs. microbial cells)?
- Methodological Answer :
- Targeted Modifications : Introduce sulfonamide groups to enhance permeability in Gram-negative bacteria or modify the indole N-methyl group to reduce cytotoxicity .
- Proteomic Profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify off-target interactions in mammalian cells .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase to design selective analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
